2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
2-(Benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a benzofuropyrimidine derivative featuring a benzylsulfanyl (-S-benzyl) substituent at position 2. Benzofuropyrimidines are heterocyclic systems of pharmacological interest due to their antiviral, antibacterial, antifungal, and anti-inflammatory properties . Its synthesis likely involves nucleophilic substitution of a thiol precursor with benzyl chloride, as seen in analogous pyrimidinone systems .
Properties
IUPAC Name |
2-benzylsulfanyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-16-15-14(12-8-4-5-9-13(12)21-15)18-17(19-16)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYJOFBRPFGXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells.
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its enzyme activity. This inhibition leads to the disruption of DNA repair processes, which can result in the death of cancer cells.
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1. This inhibition can lead to the accumulation of DNA damage in the cells, which can trigger cell apoptosis, particularly in cancer cells.
Result of Action
The compound’s action results in the inhibition of DNA repair processes in cells due to the inhibition of PARP-1. This can lead to the accumulation of DNA damage, which can trigger apoptosis, particularly in cancer cells. The compound has shown superior biological activity with IC50 values of 22 nM and 4.98 μM for exogenous PARP-1 enzyme and SK-OV-3 cells, respectively.
Biological Activity
The compound 2-(benzylsulfanyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula and Weight
- Molecular Formula : C17H12N2O2S
- Molecular Weight : 308.36 g/mol
The compound consists of a benzofuro-pyrimidine core characterized by the presence of a benzylsulfanyl group, which enhances its chemical reactivity and biological interactions.
Structural Features
The structural representation can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Benzofuro-pyrimidine |
| Functional Groups | Benzylsulfanyl |
| Potential Interactions | Biological macromolecules |
Antioxidant Properties
Research indicates that compounds similar to 2-(benzylsulfanyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit potent antioxidant activities. For instance, studies on related benzofuran derivatives have shown significant free radical scavenging capabilities, outperforming standard antioxidants like ascorbic acid and aspirin in vitro .
Antiplatelet Activity
In vitro studies have demonstrated that certain derivatives of benzofuro compounds possess antiplatelet properties, which are crucial for cardiovascular health. The specific activity of these compounds has been linked to their ability to inhibit arachidonic acid-induced platelet aggregation, suggesting therapeutic potential in managing thrombotic disorders .
Anticancer Potential
There is emerging evidence suggesting that benzofuro-pyrimidine derivatives may exhibit anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .
Comparative Biological Activity
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Benzylsulfanyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | Benzofuro-pyrimidine core | Antioxidant, Antiplatelet |
| 3-Benzylideneisobenzofuran-1(3H)-ones | Benzofuran core | Antioxidant, Anticancer |
| Benzothiazole derivatives | Benzothiazole core | Antimicrobial |
In Vivo Studies
In vivo evaluations of related benzofuran derivatives have shown promising results in animal models for neurodegenerative diseases. These studies focus on the ability of the compounds to cross the blood-brain barrier and bind selectively to pathological protein aggregates such as prions and amyloid-beta deposits .
Mechanistic Insights
Mechanistic studies using molecular docking simulations have provided insights into how these compounds interact with biological targets at the molecular level. For instance, binding affinity assessments indicate strong interactions with proteins involved in oxidative stress responses and inflammatory pathways.
Comparison with Similar Compounds
Substituted Benzofuropyrimidinones
Key Observations :
- Position 2 Modifications: Replacement of benzylsulfanyl with methyl (2-CH₃) or aryl groups (e.g., 2-(2-Cl-phenyl)) alters steric and electronic properties. Schiff base derivatives (e.g., 3-{[phenylmethylidene]amino}) introduce additional hydrogen-bonding capabilities, correlating with enhanced antimicrobial and antioxidant activities .
- Halogenation : Bromine at position 8 (as in ) may improve metabolic stability but requires complex synthetic routes.
Heterocyclic Analogs: Thieno[3,2-d]pyrimidinones
Key Observations :
- Thieno vs. Benzofuro Rings: Thieno[3,2-d]pyrimidinones replace the benzofuran ring with a thiophene, reducing aromatic π-system size. This change impacts electron distribution and target selectivity (e.g., PDE7 inhibition in vs. broad-spectrum antimicrobial activity in benzofuropyrimidines).
- Amino Substituents: 2-Amino derivatives (e.g., isopropylamino) exhibit potent enzyme inhibition, suggesting the importance of hydrogen-bond donor groups in target engagement .
Q & A
Q. What are the common synthetic routes for preparing benzofuropyrimidinone derivatives like 2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer: The synthesis of benzofuropyrimidinones often involves cyclization strategies and functionalization of the core scaffold. Key approaches include:
- Aza-Wittig reactions to construct the pyrimidinone ring, enabling efficient cyclization under mild conditions .
- Pd-catalyzed cross-couplings (e.g., C–C or C–N couplings) to introduce substituents such as aryl or amino groups. For example, coupling 2-aminothieno[3,2-d]pyrimidin-4(3H)-one with aryl halides can yield derivatives with tailored side chains .
- Chlorination and substitution using POCl₃ for introducing reactive groups (e.g., Cl), followed by nucleophilic displacement with benzylsulfanyl groups .
Q. How is X-ray crystallography applied to determine the molecular structure of benzofuropyrimidinone derivatives?
Methodological Answer: X-ray crystallography is critical for resolving bond lengths, angles, and supramolecular interactions. Steps include:
- Data collection : Using a Bruker SMART diffractometer (monochromatic Mo-Kα radiation) and multi-scan absorption corrections (e.g., SADABS) .
- Structure refinement : Employing SHELX software (e.g., SHELXL for refinement, SHELXS for solution) to model disordered atoms (common in flexible side chains) and validate hydrogen bonding .
- Analysis : Metrics like R-factor (<0.06) and data-to-parameter ratios (>11:1) ensure reliability. For example, reports a dihedral angle of 78.21° between the benzofuropyrimidine and central benzene ring, confirmed via SHELX refinement .
Q. What spectroscopic techniques are essential for characterizing benzofuropyrimidinone derivatives?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For instance, uses DMSO-d₆ to resolve NH protons (δ ~10.4 ppm) and aromatic signals (δ ~7.4–8.8 ppm) .
- Mass spectrometry : HRMS (ESI) validates molecular weights (e.g., C19H26N7OS [M+H]+ at m/z 400.1914) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address challenges in refining disordered crystal structures of benzofuropyrimidinones?
Methodological Answer: Disorder in side chains (e.g., propylamino groups) is modeled using:
- Multi-site occupancy refinement : Assign partial occupancy (e.g., 0.34:0.66 for disordered C atoms) and constrain thermal parameters .
- Hydrogen bonding constraints : Fix O–H/N–H distances (e.g., O–H = 0.82 Å) to stabilize refinement .
- Validation tools : Check PLATON or PARST for geometric outliers and SHELX's RIGU restraints to manage flexible moieties .
Q. What strategies optimize reaction yields in Pd-catalyzed cross-couplings for benzofuropyrimidinone derivatives?
Methodological Answer:
- Catalyst selection : Use Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like XPhos for Buchwald–Hartwig aminations .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.
- Temperature control : Heating at 80–100°C promotes coupling efficiency while minimizing decomposition .
- Workup protocols : Flash chromatography (DCM/MeOH gradients) isolates products with >90% purity, as shown in (19–32% yields) .
Q. How do π-π interactions and hydrogen bonding influence the biological activity of benzofuropyrimidinones?
Methodological Answer:
- Supramolecular interactions : Offset π-π stacking (interplanar distance ~3.5 Å) stabilizes crystal packing and may enhance membrane permeability .
- Hydrogen bonding : O–H⋯O and N–H⋯O interactions (e.g., ) improve solubility and receptor binding. For PDE7 inhibitors, such interactions correlate with nanomolar potency .
- SAR studies : Modifying substituents (e.g., benzylsulfanyl vs. propylamino) alters dihedral angles and bioactivity. Derivatives with planar fused-ring systems show enhanced antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
